2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a synthetic organic compound. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multi-step reactions, often beginning with the formation of a core azetidine ring, followed by the introduction of piperazine and sulfonyl groups. The fluorophenoxy component is often introduced via nucleophilic substitution reactions. Key reagents include fluorophenol, piperazine derivatives, and various catalysts under specific reaction conditions.
Industrial Production Methods
Industrial-scale production may adopt high-yield processes with optimized reaction conditions, ensuring efficiency and cost-effectiveness. This might involve continuous flow synthesis techniques, utilizing automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative reactions, particularly on the piperazine ring.
Reduction: : Reductive amination can be applied in intermediate synthesis steps.
Substitution: : Commonly involves nucleophilic substitution at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: : Organic solvents like dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products of these reactions often include modified azetidine compounds with different substituents introduced at various positions on the molecule, maintaining the core structure intact.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several promising applications:
Chemistry: : Used as a key intermediate in synthesizing complex molecules.
Biology: : Investigated for its biological activity, including potential anti-cancer properties.
Medicine: : Studied for its potential as a therapeutic agent in various diseases.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
This compound interacts with specific molecular targets, often proteins or enzymes, disrupting normal cellular processes. The exact mechanism can involve binding to active sites, modifying enzyme activity, and altering signal transduction pathways.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone can be compared to other compounds with similar structures:
2-(2-Fluorophenoxy)-1-(3-(4-methylpiperazine-1-carbonyl)azetidin-1-yl)ethanone: : Lacks the sulfonyl group, which may affect its pharmacological properties.
2-(4-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone: : Different substitution pattern on the phenoxy group, potentially leading to different biological activity.
1-(3-(4-(Methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone: : Lacks the fluorophenoxy group, making it less versatile.
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(4-methylsulfonylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S/c1-27(24,25)21-8-6-19(7-9-21)17(23)13-10-20(11-13)16(22)12-26-15-5-3-2-4-14(15)18/h2-5,13H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSFBQVDQMIIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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